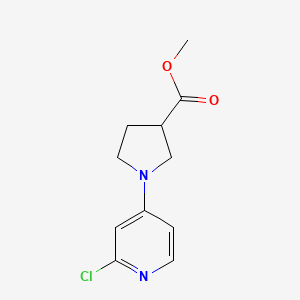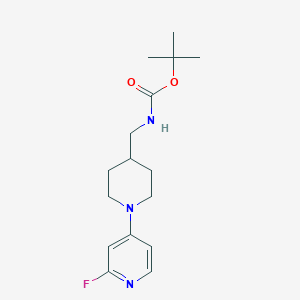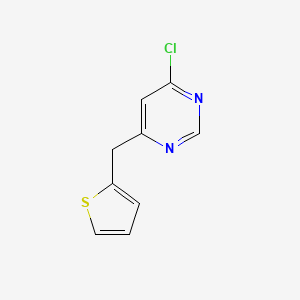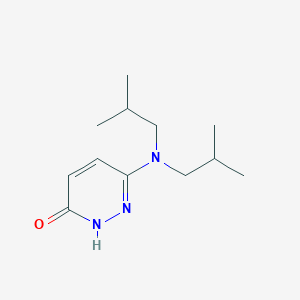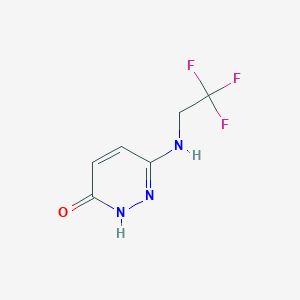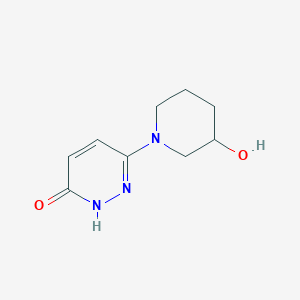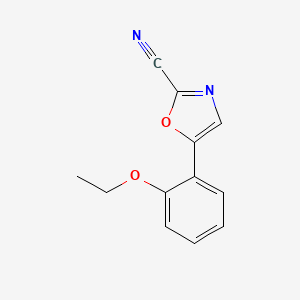
4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural and Electronic Properties
The pyrimidine ring, a core structure in 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine, is widely recognized for its significance due to its presence in DNA and RNA as nitrogenous bases. The study of thiopyrimidine derivatives, which share a structural resemblance with the compound , reveals their importance in medicine and nonlinear optics (NLO). For example, the structural parameters, electronic properties, and NLO characteristics of various thiopyrimidine derivatives have been explored using density functional theory (DFT) and time-dependent DFT (TDDFT) analyses. These studies highlight the potential of pyrimidine derivatives for optoelectronic applications due to their considerable NLO activity, suggesting similar potential for this compound derivatives (Hussain et al., 2020).
Synthesis and Biological Applications
The synthesis of novel compounds based on pyrimidine structures, including those with substitutions that might resemble this compound, has been reported. These compounds exhibit various biological activities, which may include antimicrobial, antifungal, and antitumor effects. For instance, the creation of pyrimidine-based Schiff base of isoniazid and its evaluation for antimicrobial and antituberculosis activity demonstrates the diverse pharmacological potential of pyrimidine derivatives (Soni & Patel, 2017). Such studies imply that specific modifications to the pyrimidine core, like those in this compound, can lead to compounds with significant biological relevance.
Corrosion Inhibition
Research into the use of pyrimidine derivatives as corrosion inhibitors for metals in acidic environments provides insight into industrial applications. For example, the efficacy of certain pyrimidinic Schiff bases in preventing corrosion of mild steel in hydrochloric acid solutions has been explored, indicating that pyrimidine compounds can effectively protect metals from corrosion, suggesting potential industrial applications for this compound derivatives in materials science (Ashassi-Sorkhabi et al., 2005).
Safety and Hazards
The safety information for “4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine” indicates that it has several hazard statements including H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-chloro-2-methyl-6-(2-methylprop-1-enyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6(2)4-8-5-9(10)12-7(3)11-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTYPVQIIIZINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1479226.png)

![Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1479228.png)
